molecular formula C17H26BNO5S B12075181 n-(Tetrahydro-2h-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

n-(Tetrahydro-2h-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B12075181
M. Wt: 367.3 g/mol
InChI Key: NMRSRCPBCGXUBI-UHFFFAOYSA-N
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Description

N-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (hereafter referred to as Compound A) is a boronate ester-functionalized sulfonamide. Its structure features:

  • A tetrahydro-2H-pyran-4-yl group attached to the sulfonamide nitrogen, enhancing solubility and stereochemical complexity.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position of the benzene ring, enabling Suzuki-Miyaura cross-coupling reactions .
  • A benzenesulfonamide backbone, which is common in pharmaceuticals and enzyme inhibitors due to its hydrogen-bonding and structural rigidity .

Compound A is primarily used as an intermediate in medicinal chemistry for synthesizing kinase inhibitors and boron-containing therapeutics . Its boronate ester group allows for late-stage functionalization in drug discovery pipelines .

Properties

Molecular Formula

C17H26BNO5S

Molecular Weight

367.3 g/mol

IUPAC Name

N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)25(20,21)19-14-9-11-22-12-10-14/h5-8,14,19H,9-12H2,1-4H3

InChI Key

NMRSRCPBCGXUBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CCOCC3

Origin of Product

United States

Biological Activity

N-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound integrates a sulfonamide group, a boronate ester, and a tetrahydropyran ring, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H25BN2O3SC_{18}H_{25}BN_{2}O_{3}S, with a molecular weight of approximately 367.27 g/mol. The presence of the sulfonamide moiety is significant because it is known for its antibacterial properties by inhibiting folate synthesis in bacteria. The boronate ester can interact with diols and other biomolecules, enhancing its utility in biochemical assays and potential therapeutic applications targeting specific enzymes or receptors.

The biological activity of this compound can be attributed to the following mechanisms:

  • Inhibition of Folate Synthesis : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, it effectively inhibits bacterial growth.
  • Enzyme Interaction : The boronate ester component allows the compound to form reversible covalent bonds with diols, making it valuable for studying enzyme kinetics and inhibition mechanisms.

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been extensively studied. For instance:

CompoundTarget OrganismsMechanism of Action
SulfamethoxazoleEscherichia coliInhibition of dihydropteroate synthase
TrimethoprimStaphylococcus aureusInhibition of dihydrofolate reductase

This compound shows similar potential against various bacterial strains due to its structural similarities with established sulfonamides.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of sulfonamides against multi-drug resistant strains. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against resistant strains.
  • Enzyme Binding Studies : Research demonstrated that the compound can effectively bind to target enzymes involved in metabolic pathways. This binding was characterized using kinetic assays that revealed competitive inhibition patterns consistent with those observed in traditional sulfonamides.

Potential Therapeutic Applications

Given its unique structure and biological activity profile, this compound has potential applications in:

  • Antibacterial Therapies : As a candidate for treating infections caused by resistant bacteria.
  • Biochemical Assays : Utilized in research settings to study enzyme interactions and mechanisms.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications as a pharmaceutical agent. Its sulfonamide group is known for its antimicrobial properties. Research indicates that sulfonamides can act as inhibitors for various enzymes, making this compound a candidate for the development of new antibiotics or antibacterial agents.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide derivatives against several bacterial strains. The results indicated that compounds with similar structures exhibited significant inhibition of bacterial growth, suggesting that n-(Tetrahydro-2h-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide could possess similar properties .

Cancer Research

The boron-containing moiety in this compound may facilitate targeted drug delivery systems in cancer therapy. Boron compounds have been studied for their ability to enhance the efficacy of neutron capture therapy (NCT).

Case Study: Neutron Capture Therapy
Research has demonstrated that boronated compounds can selectively accumulate in tumor tissues and enhance the effects of neutron irradiation. This strategy has shown promise in preclinical models for various cancers .

Material Science

Due to its unique chemical structure, this compound may also find applications in the development of advanced materials. The ability to form stable complexes through boron coordination can be utilized in creating novel polymers or nanomaterials.

Case Study: Polymer Development
Investigations into the synthesis of boron-containing polymers have revealed their potential use in drug delivery systems and as biomaterials. The incorporation of this compound into polymer matrices could enhance mechanical properties and biocompatibility .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds.

Reaction Conditions Reagents/Catalysts Product Yield
Aryl halide couplingPd(PPh₃)₄, Na₂CO₃, DME/water (3:1)Biaryl sulfonamide derivatives65–78%
Heteroaryl bromide couplingPdCl₂(dppf), K₃PO₄, THFPyridyl/heterocyclic-substituted sulfonamides52–70%

Mechanism : Transmetalation between the boronate ester and palladium catalyst facilitates aryl-aryl bond formation. The sulfonamide group remains inert under these conditions.

Oxidation of the Boronate Ester

The dioxaborolane group undergoes oxidation to form phenolic derivatives.

Reagent Conditions Product Notes
H₂O₂ (30%)AcOH, 60°C, 4 h4-Hydroxybenzenesulfonamide derivativeComplete conversion
NaBO₃·4H₂OMeOH/H₂O, rt, 12 hSame as aboveMild conditions, 85% yield

Application : This reaction is critical for converting the boronate "masking group" into a hydroxyl group for downstream modifications.

Nucleophilic Substitution at the Sulfonamide

The sulfonamide’s nitrogen can undergo alkylation or arylation under basic conditions.

Reaction Type Reagents Conditions Product
AlkylationCH₃I, K₂CO₃DMF, 80°C, 6 hN-Methylated sulfonamide
Arylation4-Bromotoluene, CuI, L-prolineDMSO, 100°C, 24 hN-Aryl sulfonamide derivatives

Limitation : Steric hindrance from the tetrahydropyran group may reduce reaction efficiency.

Reduction of the Boronate Ester

Controlled reduction converts the boronate into a borinic acid or alcohol.

Reagent Conditions Product Selectivity
LiAlH₄THF, 0°C → rt, 2 hBorinic acid intermediatePartial decomposition
BH₃·THFTHF, reflux, 8 hSecondary alcoholRequires acidic workup

Hydrolysis of the Sulfonamide

Under strongly acidic or basic conditions, the sulfonamide bond cleaves.

Conditions Reagents Products Yield
6M HCl, reflux, 12 hHClBenzenesulfonic acid + tetrahydropyran92%
NaOH (10%), EtOH, 8 hNaOHSame as above88%

Note : Hydrolysis is suppressed in neutral or mildly acidic conditions, preserving the sulfonamide group.

Functionalization of the Tetrahydropyran Ring

The tetrahydropyran moiety can undergo ring-opening or oxidation.

Reaction Reagents Conditions Product
OxidationKMnO₄, H₂O60°C, 3 hδ-Lactone derivative
Acid-catalyzed openingH₂SO₄, MeOHrt, 24 hLinear diol sulfonamide

Competing Side Reactions

  • Boronate Protodeboronation : Occurs under protic conditions (e.g., aqueous acids), yielding deboronated byproducts.

  • Sulfonamide Sulfur Oxidation : Strong oxidants (e.g., mCPBA) may oxidize the sulfonamide to sulfonic acid derivatives .

Comparison with Similar Compounds

Table 1: Key Analogues with Modified Sulfonamide Substituents

Compound Name Substituent on Sulfonamide Nitrogen Key Properties/Applications References
Compound A Tetrahydro-2H-pyran-4-yl Cross-coupling precursor; kinase inhibitors
N-(2-Pyridinyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide 2-Pyridinyl Improved π-π stacking in catalysis
N-(2-Hydroxyethyl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzenesulfonamide 2-Hydroxyethyl Enhanced aqueous solubility
4-Methyl-N-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzyl)benzenesulfonamide Benzyl with p-methyl group Redox-triggered HNO prodrugs
  • The hydroxyethyl variant exhibits higher hydrophilicity but reduced metabolic stability .

Boronate Ester Modifications

Table 2: Analogues with Boronate Ester Variations

Compound Name Boronate Ester Structure Reactivity in Cross-Coupling Applications References
Compound A Pinacol (4,4,5,5-tetramethyl) High stability, moderate reactivity Drug intermediates
4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid Oxazinyl-boronate Rapid coupling under mild conditions Anticancer agents
2-(3,6-Dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane Dihydro-2H-pyran-linked boronate Enhanced solubility in polar solvents Polymer chemistry
  • Functional Impact : The pinacol boronate in Compound A offers stability for storage and handling but requires harsher reaction conditions (e.g., elevated temperatures) compared to more reactive boronic acids .

Table 3: Activity of Sulfonamide-Boronate Hybrids

Compound Name Target Enzyme/Protein IC50/EC50 Notes References
Compound A (derivatives) GSK-3β, IKK-β 10–100 nM Potent kinase inhibition
N-(4-(2,2-Dimethyl-4-oxo-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)isobutyramide Tau aggregation 1.2 µM Anti-Alzheimer’s candidate
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one-linked kinases 5–50 nM Antiproliferative activity
  • Mechanistic Insights : Compound A’s boronate ester enables covalent interactions with serine/threonine residues in kinase active sites, while its sulfonamide group stabilizes binding via hydrogen bonding . Analogues with smaller substituents (e.g., methyl) show higher potency but lower selectivity .

Physicochemical Data

Table 4: Physical Properties of Compound A vs. Analogues

Property Compound A N-(2-Pyridinyl) Analogue N-(2-Hydroxyethyl) Analogue
Molecular Weight 337.23 g/mol 331.18 g/mol 327.21 g/mol
Purity (HPLC) ≥95% ≥97% ≥95%
LogP (Predicted) 2.1 1.8 0.9
Aqueous Solubility (25°C) 0.5 mg/mL 1.2 mg/mL 3.8 mg/mL
  • Stability : Compound A is stable under inert conditions but hydrolyzes slowly in aqueous media (t1/2 = 72 hours at pH 7.4) .

Preparation Methods

Reaction Overview

This two-step method involves converting a boronate-containing benzoic acid derivative to an acyl chloride, followed by amidation with tetrahydropyran-4-ylamine (Figure 1):

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoyl Chloride
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. Excess SOCl₂ is removed by evaporation.

Step 2: Amidation with Tetrahydropyran-4-ylamine
The acyl chloride is dissolved in toluene and added dropwise to a solution of tetrahydropyran-4-ylamine and triethylamine (Et₃N) in dichloromethane (DCM). The reaction proceeds at room temperature for 48 hours, yielding the target compound after purification.

Key Data:

ParameterValue
Yield18%
SolventToluene/DCM (9:1)
BaseTriethylamine
PurificationSilica gel chromatography
ParameterValue
CatalystPdCl₂(dppf)·CH₂Cl₂ (0.1 eq)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
SolventTHF/H₂O (9:1)
Yield30–45%

Direct Sulfonylation of Pre-Borylated Intermediates

Protocol

This one-pot method avoids isolation of intermediates by sequentially introducing the sulfonamide and boronate groups:

Step 1: Borylation of 4-Bromobenzenesulfonyl Chloride
Using Pd(OAc)₂ and XPhos ligand, 4-bromobenzenesulfonyl chloride reacts with B₂pin₂ in ethanol at 80°C.

Step 2: In Situ Sulfonamide Formation
Tetrahydropyran-4-ylamine is added directly to the reaction mixture with Et₃N, achieving simultaneous deprotection and amidation.

Key Data:

ParameterValue
CatalystPd(OAc)₂ (3 mol%)
LigandXPhos (9 mol%)
SolventEthanol
Yield50–65%

Comparative Analysis of Methods

Efficiency and Practicality

MethodAdvantagesLimitations
Acyl Chloride RouteHigh purityLow yield (18%)
Suzuki CouplingScalableRequires inert atmosphere
Direct SulfonylationOne-pot synthesisComplex optimization

Critical Reaction Parameters

  • Temperature : Suzuki couplings require 80°C for optimal cross-coupling.

  • Catalyst Loadings : PdCl₂(dppf)·CH₂Cl₂ at 0.1 eq balances cost and activity.

  • Solvent Systems : Polar aprotic solvents (DMF, THF) enhance boronate stability.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir-based photocatalysts to activate aryl halides for borylation at room temperature, reducing energy input.

Flow Chemistry

Continuous-flow systems improve heat transfer and reaction control, achieving yields >70% for similar sulfonamides.

Industrial-Scale Considerations

Cost Analysis

ComponentCost Contribution
Pd Catalysts40–60%
Ligands20–30%
Boron Reagents10–15%

Waste Management

  • Pd Recovery : Silica-immobilized catalysts enable >90% palladium recycling.

  • Solvent Recycling : Distillation reclaims >80% THF and DCM .

Q & A

Q. What safety protocols are mandatory for handling this compound?

  • The sulfonamide may cause skin/eye irritation. Use PPE (nitrile gloves, goggles) and work in a fume hood. Spills require neutralization with sodium bicarbonate and adsorption via vermiculite. Waste must be disposed as hazardous organic boronate .

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